9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a polycyclic heteroaromatic compound featuring a pyrazolo-oxazine core substituted with bromine atoms, a 4-bromophenyl group, and a naphthalen-2-yl moiety. The compound’s molecular formula is C₂₇H₁₈Br₂N₂O, with an average molecular mass of 546.16 g/mol (exact mass: 544.9794).
Properties
CAS No. |
303060-13-1 |
|---|---|
Molecular Formula |
C26H18Br2N2O |
Molecular Weight |
534.2 g/mol |
IUPAC Name |
9-bromo-5-(4-bromophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H18Br2N2O/c27-20-9-7-17(8-10-20)26-30-24(22-14-21(28)11-12-25(22)31-26)15-23(29-30)19-6-5-16-3-1-2-4-18(16)13-19/h1-14,24,26H,15H2 |
InChI Key |
DQJUTUDQBXNBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization and bromination reactions. Common reagents used in these steps include bromine, naphthalene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound or its derivatives could be explored for pharmaceutical applications, including drug development and medicinal chemistry.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The nitro group in increases polarity and reactivity in electrophilic substitutions compared to bromine.
- Lipophilicity : Alkoxy derivatives (e.g., butoxyphenyl ) exhibit higher logP values, favoring membrane permeability in biological systems.
Physicochemical Properties
- Molecular weight : The target compound (546.16 g/mol) is heavier than analogs with alkyl substituents (e.g., 495.40 g/mol for the propyl derivative ) but lighter than spirocyclic variants (619.69 g/mol ).
- Thermal stability : Bromine substituents enhance thermal stability compared to nitro or alkoxy groups, as evidenced by differential scanning calorimetry (DSC) trends in related compounds .
- Solubility : The nitro-substituted analog shows higher solubility in polar aprotic solvents (e.g., DMSO) due to dipole interactions, whereas alkoxy derivatives favor chloroform or dichloromethane.
Biological Activity
9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound belonging to the class of oxazines. Its unique molecular structure, characterized by multiple aromatic rings and halogen substituents, suggests significant potential for various biological activities. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a naphthalene moiety and brominated phenyl groups. The molecular formula is , with a molecular weight of approximately 487.25 g/mol. The presence of bromine atoms may enhance its reactivity and interaction with biological targets.
Biological Activities
Preliminary studies indicate that compounds containing oxazine rings often exhibit notable biological activities such as:
- Anticancer Activity : Initial investigations suggest that derivatives of oxazine can inhibit cancer cell proliferation. For instance, related compounds have been shown to induce cytotoxic effects on various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells .
- Anti-inflammatory Effects : Some oxazine derivatives are reported to modulate inflammatory responses by affecting cytokine release, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
- Antimicrobial Properties : While the antimicrobial activity of oxazine derivatives is generally limited, certain compounds have demonstrated efficacy against specific bacterial strains. The structure of 9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suggests potential for similar activity .
Research Findings
A comprehensive review of available literature reveals several important findings regarding the biological activity of this compound:
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines. For example, one study reported IC50 values indicating significant inhibition of cell growth in HCT-116 and MCF-7 cells .
- Inflammatory Response Modulation : Research has indicated that certain derivatives can influence the release of pro-inflammatory cytokines. This suggests a potential therapeutic application in managing inflammatory diseases .
- Antimicrobial Activity : Although limited, some studies have highlighted the antimicrobial properties of related oxazine derivatives against Gram-positive bacteria. This could be relevant for developing new antimicrobial agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of 9-Bromo-5-(4-bromophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Bromophenyl Oxazine | Contains brominated phenyl groups | Known for antimicrobial properties |
| Naphthoquinone Derivatives | Includes naphthalene moiety | Exhibits strong anticancer activity |
| Pyrazoloquinoline Compounds | Contains pyrazole ring | Demonstrated neuroprotective effects |
This table illustrates how variations in structure can lead to different biological activities among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
